Bis(4-(p-tolyl)thiazol-2-yl)methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

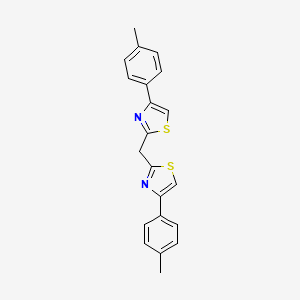

Bis(4-(p-tolyl)thiazol-2-yl)methane is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features two thiazole rings each substituted with a p-tolyl group (a benzene ring with a methyl group) at the 4-position, connected by a central methylene bridge. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(p-tolyl)thiazol-2-yl)methane typically involves the condensation of p-tolylthioamide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-(p-tolyl)thiazol-2-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features two thiazole rings substituted with p-tolyl groups linked to a central methane unit. The thiazole moiety, a five-membered heterocyclic compound containing sulfur and nitrogen, contributes to the biological properties of this compound. The p-tolyl groups enhance lipophilicity, which is crucial for biological activity.

Antibacterial Activity

Bis(4-(p-tolyl)thiazol-2-yl)methane has demonstrated notable antibacterial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents .

Case Study:

A study published in PLOS ONE highlighted the effectiveness of bis(thiazol-5-yl)phenylmethane derivatives against drug-resistant S. aureus. These compounds exhibited selective mechanisms with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 64 μg/mL . Molecular docking studies indicated that these derivatives interact with the MurC protein of S. aureus, suggesting a novel mechanism of action that could lead to new therapeutic options .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been recognized in various studies, where it has been shown to reduce inflammation markers in vitro. This property is particularly relevant in treating conditions associated with chronic inflammation.

Antioxidant Activity

Thiazole derivatives, including this compound, have been noted for their antioxidant properties. These compounds can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related conditions.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two p-tolyl groups on thiazole rings | Antimicrobial, anti-inflammatory |

| Bis(thiazole-5-yl)phenylmethane | Two thiazole rings without p-tolyl | Antimicrobial |

| Thiazolidinone derivatives | Thiazole ring fused with carbon chain | Varies widely; some are antimicrobial |

The specific combination of p-tolyl substitution and thiazole functionality in this compound enhances its biological efficacy compared to other similar compounds.

Mecanismo De Acción

The mechanism of action of Bis(4-(p-tolyl)thiazol-2-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound with a simpler structure.

Benzothiazole: Contains a fused benzene ring, offering different electronic properties.

Thiazolidine: A saturated analog with different reactivity and biological activity.

Uniqueness

Bis(4-(p-tolyl)thiazol-2-yl)methane is unique due to its dual thiazole rings and p-tolyl substitutions, which confer specific electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Actividad Biológica

Bis(4-(p-tolyl)thiazol-2-yl)methane is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Target Interactions

The biological activity of this compound is attributed to its ability to interact with various biological targets. Thiazole derivatives generally exhibit a broad range of activities due to their aromatic nature, which allows for the delocalization of π-electrons from the sulfur atom, enhancing their reactivity and interaction with biomolecules.

Biochemical Pathways

Research indicates that thiazole derivatives can modulate multiple biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. The compound has shown potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agent .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies involving drug-resistant strains such as Staphylococcus aureus, it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL . The compound's effectiveness against biofilm-forming bacteria is particularly noteworthy, suggesting its potential in treating infections that are difficult to manage due to antibiotic resistance.

Antitumor Activity

The compound also demonstrates promising antitumor properties. In vitro studies have shown that it can induce cytotoxic effects in several cancer cell lines. For instance, structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly influence its anticancer efficacy. Compounds with specific substituents exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiazole derivatives, including this compound. These compounds may inhibit key inflammatory mediators and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated several bis(thiazol-5-yl)phenylmethane derivatives against drug-resistant S. aureus. The most potent derivatives showed strong bactericidal activity and were predicted to bind effectively to bacterial targets such as MurC ligase .

- Cytotoxicity Profile : In a comparative study of various thiazole derivatives against glioblastoma and breast adenocarcinoma cell lines, compounds similar to this compound exhibited significant antiproliferative activity at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. These studies suggest that structural modifications can enhance binding affinity and biological activity .

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S2/c1-14-3-7-16(8-4-14)18-12-24-20(22-18)11-21-23-19(13-25-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVZXZHARHVFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.